molecular formula C15H18N4S B2844998 2-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-5-methyl-1,3,4-thiadiazole CAS No. 2097867-82-6

2-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-5-methyl-1,3,4-thiadiazole

Cat. No.: B2844998
CAS No.: 2097867-82-6
M. Wt: 286.4
InChI Key: PZVUQWXGITXWAH-UHFFFAOYSA-N
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Description

2-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-5-methyl-1,3,4-thiadiazole is a useful research compound. Its molecular formula is C15H18N4S and its molecular weight is 286.4. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry Applications

The 1,3,4-thiadiazole core is recognized for its pharmacological significance, with derivatives showing various biological activities (Gür et al., 2020). Compounds incorporating the 1,3,4-thiadiazole motif have been explored for their antiproliferative, antimicrobial, and DNA-protective properties. For instance, certain Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine have demonstrated high DNA protective ability and significant antimicrobial activity against various pathogens, as well as cytotoxicity against cancer cell lines.

Pharmaceutical Research

In pharmaceutical research, the incorporation of azetidinone and isoquinoline groups into compounds has been linked to antimicrobial and anticancer activities. Azetidinone derivatives have been synthesized for their potential as antimicrobial agents (Mistry & Jauhari, 2013). Similarly, isoquinoline derivatives have been investigated for their cytotoxic activities against human cancer cells, highlighting the structural versatility and therapeutic potential of these scaffolds (Valderrama et al., 2016).

Synthetic Chemistry and Drug Design

The synthesis and characterization of compounds featuring thiadiazole, azetidinone, and isoquinoline groups have contributed to advancements in drug design and synthetic chemistry. These efforts include the development of novel methodologies for constructing complex molecules with potential therapeutic applications, ranging from anticancer and antimicrobial agents to inhibitors of specific enzymes (Girard et al., 1989).

Properties

IUPAC Name

2-[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]-5-methyl-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4S/c1-11-16-17-15(20-11)19-9-14(10-19)18-7-6-12-4-2-3-5-13(12)8-18/h2-5,14H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZVUQWXGITXWAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N2CC(C2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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